AZD-3463

Description

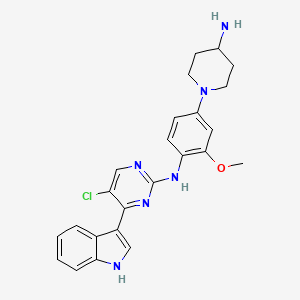

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYIGMXOIWJGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717792 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356962-20-3 | |

| Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AZD-3463: A Technical Guide to Dual ALK/IGF-1R Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3463 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual specificity for Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. The dual inhibition of ALK and IGF-1R presents a promising therapeutic strategy, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib, where IGF-1R signaling can act as a bypass pathway.[1][3]

Core Mechanism of Action

This compound competitively binds to the ATP-binding pocket of both ALK and IGF-1R, inhibiting their kinase activity.[1][4] This dual inhibition leads to the downregulation of key downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways.[1][5] Notably, this compound has shown efficacy against various crizotinib-resistant ALK mutations, such as the L1196M gatekeeper mutation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| ALK | Ki | 0.75 nM | [1][2][4][6] |

| IGF-1R | Ki | Equivalent to ALK | [1][2][4] |

Table 2: Cellular Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | ALK Status | IGF-1R Status | IC50 (µM) | Reference |

| IMR-32 | Neuroblastoma | Wild Type | Not Specified | 2.802 | [6] |

| NGP | Neuroblastoma | Wild Type | Not Specified | 14.55 | [6] |

| NB-19 | Neuroblastoma | Not Specified | Not Specified | 11.94 | [6] |

| SH-SY5Y | Neuroblastoma | F1174L Mutant | Not Specified | 1.745 | [6] |

| SK-N-AS | Neuroblastoma | Wild Type | Not Specified | 21.34 | [6] |

| LA-N-6 | Neuroblastoma | Wild Type | Not Specified | 16.49 | [6] |

| H3122 | NSCLC | EML4-ALK | Not Specified | Not Specified | [1] |

| H2228 | NSCLC | EML4-ALK | Not Specified | Not Specified | [1] |

| DEL | ALCL | NPM-ALK | Not Specified | Not Specified | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | ALK Status | Treatment | Outcome | Reference |

| SH-SY5Y Orthotopic | Neuroblastoma | F1174L Mutant | 15 mg/kg this compound (i.p., daily) | Almost complete tumor regression | [5][7] |

| NGP Orthotopic | Neuroblastoma | Wild Type | 15 mg/kg this compound (i.p., daily) | Significant tumor regression | [5][7] |

| H3122 | NSCLC | EML4-ALK | Dose-dependent this compound | Tumor stasis | [1][4] |

| H2228 | NSCLC | EML4-ALK | Dose-dependent this compound | Tumor regression | [1][4] |

| DEL | ALCL | NPM-ALK | Dose-dependent this compound | Tumor regression | [1][4] |

Signaling Pathways

The following diagrams illustrate the ALK and IGF-1R signaling pathways and the points of inhibition by this compound.

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Inhibition by this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Apoptosis | Autophagy | IGF-1R | ALK | TargetMol [targetmol.com]

- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

AZD-3463: A Technical Guide to its Signaling Pathway and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3463 is a potent, orally bioavailable small molecule inhibitor targeting both Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1] This dual inhibitory action disrupts critical downstream signaling pathways, primarily the PI3K/AKT/mTOR cascade, leading to the induction of apoptosis and autophagy in cancer cells.[2][3][4] Preclinical studies have demonstrated its efficacy in various cancer models, most notably in neuroblastoma, including cell lines and xenograft models resistant to the first-generation ALK inhibitor, crizotinib. This technical guide provides a comprehensive analysis of the this compound signaling pathway, a summary of its preclinical quantitative data, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound was developed as a next-generation ALK inhibitor with the added benefit of co-targeting IGF1R, a key pathway implicated in cancer cell survival and resistance to targeted therapies. The rationale behind this dual-targeting strategy is to overcome the acquired resistance mechanisms that often limit the efficacy of single-target ALK inhibitors like crizotinib.[5] this compound exhibits high affinity for ALK with a Ki (inhibitor constant) of 0.75 nM.[1][3] Its activity has been demonstrated against wild-type ALK as well as a range of clinically relevant ALK mutations, including the F1174L, D1091N, and the crizotinib-resistant L1196M gatekeeper mutation.

Core Signaling Pathway of this compound

The primary mechanism of action of this compound involves the simultaneous inhibition of ALK and IGF1R receptor tyrosine kinases. This dual blockade prevents the autophosphorylation and activation of these receptors, thereby abrogating downstream signaling. The most critical pathway affected is the PI3K/AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, survival, and metabolism.

Upon inhibition of ALK and IGF1R by this compound, the following key downstream events occur:

-

Inhibition of PI3K/AKT/mTOR Signaling: this compound effectively blocks the phosphorylation of AKT and the downstream effector, ribosomal protein S6 (S6), a key component of the mTOR pathway. This has been observed in various neuroblastoma cell lines.[2][6]

-

Induction of Apoptosis: The suppression of the pro-survival PI3K/AKT pathway leads to programmed cell death. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, hallmark indicators of apoptosis.[2]

-

Induction of Autophagy: this compound also triggers autophagy, a cellular self-degradation process. This is demonstrated by the cleavage of microtubule-associated protein 1A/1B-light chain 3 (LC3A/B) from LC3-I to LC3-II.[2]

The following diagram illustrates the core signaling pathway affected by this compound.

Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway.

Quantitative Data

The preclinical efficacy of this compound has been quantified in various neuroblastoma cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | ALK Status | IC50 (µM) | Reference |

| IMR-32 | Wild-Type | 2.802 | [3] |

| NGP | Wild-Type | 14.55 | [3] |

| NB-19 | Wild-Type | 11.94 | [3] |

| SH-SY5Y | F1174L Mutation | 1.745 | [3] |

| SK-N-AS | Wild-Type | 21.34 | [3] |

| LA-N-6 | D1091N Mutation | 16.49 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the effect of this compound on the viability of neuroblastoma cells using a Cell Counting Kit-8 (CCK-8) assay.

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol:

-

Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (typically ranging from 0 to 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 value.

Western Blot Analysis

This protocol describes the detection of key signaling proteins and markers of apoptosis and autophagy in neuroblastoma cells treated with this compound.

Protocol:

-

Cell Treatment and Lysis:

-

Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with 10 µM this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ALK, ALK, p-AKT, AKT, p-S6, S6, PARP, Caspase-3, LC3A/B, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol details the establishment of an orthotopic neuroblastoma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Protocol:

-

Cell Preparation: Culture human neuroblastoma cells (e.g., SH-SY5Y or NGP) and harvest them during the logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

-

Orthotopic Injection:

-

Anesthetize 5-6 week old female athymic nude mice.

-

Make a small flank incision to expose the adrenal gland.

-

Inject 10 µL of the cell suspension (2 x 10⁶ cells) into the adrenal gland.

-

Close the incision with sutures.

-

-

Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging (for luciferase-expressing cells) or ultrasound.

-

Drug Administration: Once tumors are established (e.g., after 4 weeks), randomize the mice into treatment and control groups. Administer this compound (15 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal injection daily.

-

Efficacy Evaluation:

-

Monitor tumor volume and body weight throughout the treatment period.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).

-

Resistance Mechanisms and Future Directions

While this compound shows promise in overcoming some forms of crizotinib resistance, the potential for acquired resistance to this compound itself remains a consideration. Potential resistance mechanisms could involve mutations in the ALK kinase domain that reduce drug binding or the activation of bypass signaling pathways.

Future research should focus on:

-

Identifying the specific molecular mechanisms of resistance to this compound.

-

Exploring combination therapies to prevent or overcome resistance. This compound has already shown synergistic effects with doxorubicin.[7]

-

Evaluating the efficacy of this compound in a broader range of cancer types harboring ALK or IGF1R alterations.

Clinical Trial Status

As of late 2025, there is no publicly available information from major clinical trial registries indicating that this compound has entered human clinical trials. Its development status is currently preclinical.[1]

Conclusion

This compound is a potent dual ALK and IGF1R inhibitor with a well-defined mechanism of action centered on the inhibition of the PI3K/AKT/mTOR signaling pathway. Its ability to induce both apoptosis and autophagy, coupled with its efficacy in crizotinib-resistant models, makes it a promising candidate for the treatment of neuroblastoma and potentially other ALK-driven malignancies. The provided technical information and protocols serve as a valuable resource for researchers investigating this compound and its therapeutic potential.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. toolsbiotech.com [toolsbiotech.com]

- 4. ptglab.com [ptglab.com]

- 5. jnj-38877605.com [jnj-38877605.com]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual ALK/IGF1R Inhibitor AZD-3463: A Technical Guide to its Interaction with the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dual anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R) inhibitor, AZD-3463, with a specific focus on its mechanism of action involving the critical PI3K/AKT/mTOR signaling pathway. This document consolidates key preclinical data, outlines detailed experimental protocols for assessing drug efficacy and mechanism, and presents visual diagrams of the signaling cascade and experimental workflows to support further research and development.

Introduction to the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface. This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB).

Once at the membrane, AKT is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated AKT then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

This compound: A Dual ALK and IGF1R Inhibitor

This compound is an orally bioavailable small molecule inhibitor that potently targets both anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives the proliferation of various cancers, including neuroblastoma and non-small cell lung cancer.[3] Similarly, the IGF1R signaling axis is frequently implicated in tumor growth and survival. By dually targeting these two receptors, this compound presents a promising strategy to overcome cancer cell resistance and enhance therapeutic efficacy.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

A primary mechanism through which this compound exerts its anti-tumor effects is by suppressing the PI3K/AKT/mTOR signaling pathway.[3] By inhibiting the upstream receptor tyrosine kinases ALK and IGF1R, this compound effectively blocks the initial activation of PI3K, thereby preventing the downstream cascade of phosphorylation events. This leads to a reduction in the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of mTORC1. The inhibition of this critical survival pathway ultimately results in the induction of apoptosis and autophagy in cancer cells.[4]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

| Target | Parameter | Value |

| ALK | Ki | 0.75 nM |

Table 2: In Vitro Cell Viability (IC50) of this compound in Neuroblastoma Cell Lines [4]

| Cell Line | ALK Status | IC50 (µM) |

| SH-SY5Y | WT/F1174L | 1.745 |

| IMR-32 | WT | 2.802 |

| NB-19 | WT | 11.94 |

| NGP | WT | 14.55 |

| LA-N-6 | D1091N | 16.49 |

| SK-N-AS | WT | 21.34 |

Table 3: Qualitative and Semi-Quantitative Effects of this compound on PI3K/AKT/mTOR Pathway Phosphorylation

| Cell Line(s) | Treatment | Target Protein | Observed Effect | Reference |

| IMR-32, NGP, SH-SY5Y, SK-N-AS (Neuroblastoma) | 10 µM this compound (0-4h) | p-AKT (Ser473) | Potently inhibited or totally abolished | [4] |

| IMR-32, NGP, SH-SY5Y, SK-N-AS (Neuroblastoma) | 10 µM this compound (0-4h) | p-S6 (Thr235/236) | Potently inhibited or totally abolished | [4] |

| MDA-MB-231BO (Breast Cancer) | Increasing concentrations of this compound | p-IGF-1R | Dose-dependent decrease | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on the PI3K/AKT/mTOR pathway.

Western Blot Analysis for Phosphorylated and Total Protein Levels

This protocol is adapted from methodologies used to assess the effect of this compound on PI3K/AKT/mTOR pathway proteins in neuroblastoma cell lines.[4]

5.1.1. Materials

-

Cell Lines: IMR-32, NGP, SH-SY5Y, SK-N-AS neuroblastoma cells

-

Reagents: this compound, RIPA buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, Tris-buffered saline with Tween-20 (TBST), non-fat dry milk or bovine serum albumin (BSA), primary antibodies (p-AKT Ser473, total AKT, p-S6 Thr235/236, total S6, β-Actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

5.1.2. Procedure

-

Cell Culture and Treatment: Culture neuroblastoma cell lines in appropriate media. Treat cells with 10 µM of this compound for various time points (e.g., 0, 0.5, 1, 2, 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to determine the IC50 values of this compound in neuroblastoma cell lines.[4][6][7]

5.2.1. Materials

-

Cell Lines: Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, NGP, NB-19, LA-N-6, SK-N-AS)

-

Reagents: this compound, appropriate cell culture medium, 96-well plates, Cell Counting Kit-8 (CCK-8) solution.

5.2.2. Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0 to 50 µM) for 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT/mTOR pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for analyzing PI3K/AKT/mTOR pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZD3463, an IGF-1R inhibitor, suppresses breast cancer metastasis to bone via modulation of the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptglab.com [ptglab.com]

- 7. bosterbio.com [bosterbio.com]

The Dual ALK/IGF1R Inhibitor AZD-3463: A Technical Guide to its Apoptotic Induction in Neuroblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma (NB), a pediatric malignancy originating from the sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk cases characterized by genetic aberrations such as MYCN amplification and mutations in the Anaplastic Lymphoma Kinase (ALK) gene.[1] Activated ALK is a key driver of tumorigenesis, promoting cell survival and proliferation.[2] AZD-3463 is a potent, orally bioavailable small molecule inhibitor that dually targets ALK and the Insulin-like Growth Factor 1 Receptor (IGF1R), two critical receptor tyrosine kinases implicated in neuroblastoma progression.[2][3] This dual inhibition effectively overcomes resistance mechanisms seen with first-generation ALK inhibitors like crizotinib, particularly in neuroblastomas harboring activating mutations such as F1174L and D1091N.[4] This technical guide provides an in-depth overview of the mechanism of this compound, focusing on its induction of apoptosis through the PI3K/AKT/mTOR signaling pathway, and presents detailed experimental protocols and quantitative data for researchers in the field.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of ALK and IGF1R, thereby blocking downstream signaling cascades crucial for cell survival and proliferation.[1] In neuroblastoma, activating mutations in ALK lead to the constitutive activation of the PI3K/AKT/mTOR pathway.[1] this compound effectively abrogates this signaling, leading to decreased phosphorylation of key downstream effectors such as Akt and the ribosomal protein S6.[1] The inhibition of this pathway tips the cellular balance towards programmed cell death, inducing both apoptosis and autophagy.[1][2] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, hallmark indicators of apoptotic activity.[1]

dot

Caption: this compound inhibits ALK and IGF1R, blocking the PI3K/AKT/mTOR pathway to induce apoptosis.

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated across a panel of human neuroblastoma cell lines, including those with wild-type (WT) ALK and activating ALK mutations. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line | ALK Status | IC50 (µM)[5] |

| IMR-32 | WT | 2.802 |

| NGP | WT | 14.55 |

| NB-19 | WT | 11.94 |

| SH-SY5Y | F1174L | 1.745 |

| SK-N-AS | WT | 21.34 |

| LA-N-6 | D1091N | 16.49 |

In Vivo Efficacy

The anti-tumor efficacy of this compound has been demonstrated in orthotopic xenograft mouse models of neuroblastoma. Daily intraperitoneal injections of 15 mg/kg this compound for 21 days resulted in significant tumor growth inhibition.

| Xenograft Model | ALK Status | Treatment Group | Mean Tumor Weight (g) ± SD | P-value |

| SH-SY5Y | F1174L | Control (DMSO) | ~0.85 ± ~0.15 | < 0.01 |

| This compound (15 mg/kg) | ~0.05 ± ~0.02 | |||

| NGP | WT | Control (DMSO) | ~0.60 ± ~0.10 | < 0.05 |

| This compound (15 mg/kg) | ~0.15 ± ~0.05 |

Note: Tumor weight values are estimated from graphical data presented in Wang et al., 2016.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the determination of cell viability in neuroblastoma cell lines treated with this compound using the Cell Counting Kit-8 (CCK-8).

dot

Caption: Workflow for assessing cell viability using the CCK-8 assay after this compound treatment.

Materials:

-

Neuroblastoma cell lines (e.g., SH-SY5Y, NGP)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and resuspend neuroblastoma cells in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions (e.g., concentrations ranging from 0 to 50 µM). Include a vehicle control group treated with DMSO at the same concentration as the highest this compound dose.

-

Incubation: Incubate the treated plates for 72 hours under the same conditions as step 2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line's metabolic activity.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in neuroblastoma cells following treatment with this compound.

Materials:

-

Neuroblastoma cell lines

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-cleaved PARP

-

Rabbit anti-cleaved Caspase-3

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-S6 Ribosomal Protein

-

Rabbit anti-S6 Ribosomal Protein

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed neuroblastoma cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or vehicle (DMSO) for various time points (e.g., 0, 2, 4 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Flow Cytometry for Apoptosis (Propidium Iodide Staining)

This protocol details the quantification of cell death by staining with propidium iodide (PI) and analysis by flow cytometry.

Materials:

-

Neuroblastoma cell lines

-

6-well cell culture plates

-

This compound stock solution

-

PBS

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed neuroblastoma cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10 µM) for specified time points (e.g., 0, 2, 4 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in a PI staining solution according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI-positive cells are considered dead or late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of PI-positive cells in the treated and control samples.

Conclusion

This compound represents a promising therapeutic agent for the treatment of neuroblastoma, including cases with ALK mutations that are resistant to first-generation inhibitors.[5] Its dual inhibitory action on ALK and IGF1R effectively shuts down the pro-survival PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis.[1] The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound and similar targeted therapies in neuroblastoma. Further exploration of this compound in clinical settings is warranted.

References

- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 3. The ALK inhibitor AZD3463 effectively inhibits growth of sorafenib-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

AZD-3463: A Potent Inducer of Autophagy in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3463 is a powerful and orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF1R).[1] Initially developed to overcome resistance to first-generation ALK inhibitors like crizotinib, emerging research has illuminated a significant role for this compound in the induction of autophagy, a cellular self-degradative process, in various cancer models.[2][3] This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and key signaling pathways associated with this compound-induced autophagy. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanism of Action: Induction of Autophagy

This compound triggers autophagy primarily through its potent inhibition of the ALK and IGF1R receptor tyrosine kinases.[1] This dual inhibition disrupts downstream signaling through the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2] The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy; its inhibition by this compound unleashes the autophagic machinery.[2] This process is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation and recycling.

The induction of autophagy by this compound has been observed in multiple cancer cell lines, including neuroblastoma and breast cancer.[2][4] This autophagic response can contribute to the anti-cancer effects of this compound, potentially acting synergistically with apoptosis to promote cancer cell death.

Quantitative Data on this compound-Induced Autophagy

The following tables summarize the key findings from preclinical studies investigating the effect of this compound on autophagy markers.

Table 1: Effect of this compound on LC3-II Cleavage in Neuroblastoma Cell Lines

| Cell Line | ALK Status | This compound Concentration | Treatment Duration | Observed Effect on LC3-II | Reference |

| IMR-32 | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |

| NGP | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |

| SH-SY5Y | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |

| SK-N-AS | Wild Type | 10 µM | 0-4 hours | Time-dependent increase in LC3-II cleavage | [5] |

Table 2: Effect of this compound on Autophagy in Breast Cancer Cells

| Cell Line | Treatment | Observed Effect on Autophagy | Reference |

| MCF7 | This compound | Induction of autophagy | [4] |

| MCF7 | This compound in combination with Rapamycin | Increased autophagy compared to control | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy.

Western Blotting for LC3-II Detection

This protocol is a generalized procedure for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Neuroblastoma or breast cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3A/B

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time points (e.g., 0, 1, 2, 4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagy induction.

-

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides direct visual evidence of autophagosome and autolysosome formation.

Materials:

-

Treated and control cells

-

Glutaraldehyde and paraformaldehyde fixative solution

-

Osmium tetroxide

-

Uranyl acetate

-

Lead citrate

-

Resin for embedding

-

Ultramicrotome

-

Transmission electron microscope

Procedure:

-

Fixation: Fix the cells treated with this compound or vehicle control with a glutaraldehyde and paraformaldehyde solution.

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by staining with uranyl acetate and lead citrate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed them in resin.

-

Sectioning: Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.

-

Imaging: Mount the sections on copper grids and examine them using a transmission electron microscope.

-

Analysis: Look for characteristic double-membraned autophagosomes and single-membraned autolysosomes in the cytoplasm of the cells.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying this compound-induced autophagy.

Conclusion

This compound effectively induces autophagy in cancer cells by inhibiting the ALK/IGF1R-PI3K/AKT/mTOR signaling pathway. This mechanism of action, in addition to its direct pro-apoptotic effects, positions this compound as a compelling candidate for further investigation in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore and harness the autophagic properties of this promising inhibitor. Further studies are warranted to fully elucidate the therapeutic implications of this compound-induced autophagy, particularly in the context of overcoming drug resistance and enhancing treatment efficacy in various cancer types.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Development of a specific live-cell assay for native autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

AZD-3463: A Novel ALK Inhibitor for Overcoming Crizotinib Resistance in Neuroblastoma

An in-depth technical guide or whitepaper on the core topic of AZD-3463 for crizotinib-resistant neuroblastoma, designed for researchers, scientists, and drug development professionals.

Introduction

Neuroblastoma (NB) is the most common extracranial solid tumor in childhood and accounts for a significant percentage of pediatric cancer-related deaths.[1] A key driver in a subset of high-risk neuroblastomas is the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[2] While the first-generation ALK inhibitor, crizotinib, has shown efficacy in some cases, intrinsic resistance, particularly in tumors harboring specific ALK mutations such as F1174L, presents a major clinical challenge.[2][3] this compound has emerged as a promising next-generation ALK inhibitor capable of overcoming this resistance. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy in crizotinib-resistant models, and detailed experimental protocols.

Mechanism of Action

This compound is a potent, orally bioavailable, dual inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF1R), with a high affinity for ALK (Ki of 0.75 nM).[4][5] Its primary mechanism in neuroblastoma involves the inhibition of the ALK-mediated PI3K/AKT/mTOR signaling pathway.[1][2] Activating mutations in ALK, which are common in neuroblastoma, lead to the constitutive activation of this pathway, promoting cell proliferation and survival.[6] By blocking ALK, this compound effectively downregulates the phosphorylation of key downstream effectors like AKT and S6, ultimately leading to the induction of apoptosis and autophagy in neuroblastoma cells.[1][2] This mechanism of action is effective against both wild-type (WT) ALK and crizotinib-resistant ALK mutations, including F1174L and D1091N.[2][7]

Quantitative Data Presentation

The preclinical efficacy of this compound has been evaluated in various neuroblastoma cell lines, including those with wild-type ALK and those harboring crizotinib-resistant mutations.

Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line | ALK Status | IC50 (µM) |

| SH-SY5Y | WT/F1174L | 1.745[4] |

| IMR-32 | WT | 2.802[4] |

| NB-19 | WT | 11.94[4] |

| NGP | WT | 14.55[4] |

| LA-N-6 | D1091N | 16.49[4] |

| SK-N-AS | WT | 21.34[4] |

Table 2: In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Xenograft Models

| Xenograft Model | ALK Status | Treatment | Outcome |

| SH-SY5Y | F1174L | 15 mg/kg this compound (i.p., daily for 21 days) | Significant reduction in tumor weight compared to control (P < 0.01).[8] |

| NGP | WT | 15 mg/kg this compound (i.p., daily for 21 days) | Significant reduction in tumor weight compared to control (P < 0.05).[8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability and Proliferation Assay

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.

-

Cell Lines and Culture: Neuroblastoma cell lines (e.g., SH-SY5Y, NGP, IMR-32, SK-N-AS, LA-N-6, NB-19) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[1][9]

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well.[9]

-

After 24 hours, cells are treated with increasing concentrations of this compound (e.g., 0 to 50 µM) or a vehicle control (DMSO).[4][7]

-

Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or CellTiter-Blue® assay, following the manufacturer's instructions.[1][9]

-

Absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the vehicle control.

-

IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis of ALK Signaling Pathway

This protocol is used to assess the effect of this compound on the ALK-mediated PI3K/AKT/mTOR signaling pathway.

-

Cell Treatment and Lysis:

-

Neuroblastoma cells (e.g., IMR-32, NGP, SH-SY5Y, SK-N-AS) are seeded and grown to approximately 70-80% confluency.

-

Cells are treated with 10 µM this compound for various time points (e.g., 0, 1, 2, 4 hours).[1]

-

Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

-

The membrane is incubated with primary antibodies against p-Akt, Akt, p-S6, S6, PARP, Caspase 3, LC3A/B, and β-Actin overnight at 4°C.[1]

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Orthotopic Xenograft Mouse Model

This protocol details the in vivo evaluation of this compound's anti-tumor efficacy.

-

Animal Model: 5 to 6-week-old female athymic Ncr nude mice are used.[4]

-

Tumor Cell Implantation:

-

SH-SY5Y (ALK F1174L) or NGP (ALK WT) neuroblastoma cells are harvested and resuspended in PBS.

-

Mice are anesthetized, and a small incision is made to expose the kidney.

-

Tumor cells are injected into the adrenal gland, the primary site of neuroblastoma.

-

-

Drug Administration:

-

Efficacy Evaluation:

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in neuroblastoma.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

This compound demonstrates significant preclinical activity against neuroblastoma, including models with intrinsic resistance to crizotinib due to ALK mutations like F1174L.[1][2] Its ability to effectively inhibit the PI3K/AKT/mTOR signaling pathway leads to decreased cell proliferation and increased apoptosis and autophagy.[1] The potent in vitro and in vivo efficacy of this compound suggests its potential as a valuable therapeutic agent for patients with ALK-driven neuroblastoma, particularly those who are resistant to first-generation ALK inhibitors.[2] Further clinical investigation of this compound in this patient population is warranted.

References

- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tackling crizotinib resistance: The pathway from drug discovery to the pediatric clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Screening a panel of drugs with diverse mechanisms of action yields potential therapeutic agents against neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Investigation of AZD-3463 in ALK-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2][3] While first-generation ALK inhibitors like crizotinib have shown clinical efficacy, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, remains a significant challenge.[3] AZD-3463 is a potent, orally bioavailable small molecule inhibitor that dually targets ALK and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4][5][6] This dual-inhibitory mechanism is designed to overcome crizotinib resistance and provide a more durable therapeutic response. This guide provides a comprehensive technical overview of the preclinical investigation of this compound, focusing on its mechanism of action, efficacy against various ALK mutations, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor activity through the potent and simultaneous inhibition of both ALK and IGF-1R tyrosine kinases.[4] ALK fusions and activating mutations lead to constitutive kinase activity, driving downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation.[2] Key pathways activated by aberrant ALK signaling include the PI3K/AKT/mTOR, RAS/MAPK (ERK), and JAK/STAT pathways.[4][7]

Concurrently, the IGF-1R signaling pathway can act as a compensatory mechanism, promoting cell survival and contributing to resistance to ALK-targeted therapies.[4] By inhibiting both ALK and IGF-1R, this compound effectively shuts down these critical oncogenic signaling cascades, leading to cell cycle arrest, apoptosis, and autophagy.[4][7]

Data Presentation

In Vitro Potency of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency against both wild-type and mutant forms of ALK.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 0.75 nM | ALK | Kinase Assay | [8] |

| IC50 | 1.7 µM | SH-SY5Y (ALK F1174L) | Cell Viability (CCK-8) | [4] |

| IC50 | 2.8 µM | IMR-32 (ALK WT) | Cell Viability (CCK-8) | [4] |

| IC50 | 16.49 µM | LA-N-6 (ALK D1091N) | Cell Viability (CCK-8) | [4] |

| IC50 | 21.3 µM | NGP (ALK WT) | Cell Viability (CCK-8) | [4] |

Comparative Efficacy Against Crizotinib-Resistant Mutations

This compound has shown significant activity against several clinically relevant crizotinib resistance mutations, including the gatekeeper mutation L1196M.

| ALK Mutation | This compound Efficacy | Crizotinib Efficacy | Reference |

| L1196M | Potent Inhibition | Resistant | [9] |

| F1174L | Potent Inhibition | Resistant | [4] |

| D1091N | Potent Inhibition | - | [4] |

| G1269A | Sensitive | Resistant | [2] |

| G1202R | Less Sensitive | Resistant | [2] |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology described by Wang et al. (2016).[4]

-

Cell Seeding: Seed neuroblastoma or NSCLC cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Western Blot Analysis of ALK Signaling

This protocol is a generalized procedure based on standard techniques and information from the study by Wang et al. (2016).[4][7]

-

Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% polyacrylamide gradient gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-ALK, total ALK, p-AKT, total AKT, p-S6, total S6, PARP, Caspase 3, and LC3A/B. The specific dilutions should be optimized for each antibody.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol is based on the orthotopic neuroblastoma xenograft model described by Wang et al. (2016).[4][10]

-

Cell Implantation: Anesthetize 5 to 6-week-old female athymic nude mice. Surgically expose the left kidney and inject 1 x 10⁶ NGP or SH-SY5Y cells (stably expressing luciferase) in 50 µL of a 1:1 mixture of culture medium and Matrigel into the kidney capsule.

-

Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

-

Drug Treatment: Once tumors are established (e.g., after 4 weeks), randomize mice into treatment and control groups. Administer this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection once daily. The control group receives vehicle (e.g., DMSO).

-

Efficacy Evaluation: Treat the mice for a specified period (e.g., 21 days).[10] Monitor tumor volume and body weight throughout the study. At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.

-

Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated for a shorter duration (e.g., 2 days) before harvesting tumors for western blot analysis of target modulation.[4]

Apoptosis Assay (Annexin V Staining)

This is a general protocol for detecting apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Autophagy Assay (LC3 Western Blot)

This protocol focuses on detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy.

-

Cell Treatment and Lysis: Treat cells with this compound. To assess autophagic flux, a lysosomal inhibitor like chloroquine can be added for the last few hours of treatment. Lyse the cells as described in the western blot protocol.

-

Western Blotting: Perform western blotting as described previously, using an antibody that detects both LC3-I and LC3-II.

-

Analysis: An increase in the amount of LC3-II (the lower band) relative to LC3-I (the upper band) indicates an induction of autophagy. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms increased autophagic flux.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits ALK and IGF-1R signaling pathways.

Caption: Preclinical investigation workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent for ALK-driven cancers, particularly in the context of crizotinib resistance. Its dual inhibition of ALK and IGF-1R provides a robust mechanism to overcome resistance and suppress key oncogenic signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical efficacy and mechanism of action of this compound and other next-generation ALK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with ALK-mutated malignancies.

References

- 1. promega.de [promega.de]

- 2. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to anaplastic lymphoma kinase inhibitors: knowing the enemy is half the battle won - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AZD-3463: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for its preclinical evaluation.

Chemical and Pharmacological Properties

This compound is a small molecule inhibitor with significant potential in oncology, particularly in overcoming resistance to first-generation ALK inhibitors like crizotinib.[1][2]

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₄H₂₅ClN₆O |

| Molecular Weight | 448.95 g/mol |

| IUPAC Name | N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine |

| Canonical SMILES | COc1cc(cc(c1)Nc1nc(nc(c1Cl)C1=CNC2=CC=CC=C12)N1CCC(CC1)N)OC |

| CAS Number | 1356962-20-3 |

| Physical Appearance | Solid |

| Solubility | Insoluble in water and EtOH; Soluble in DMSO (≥11.22 mg/mL) and 0.1N HCl(aq) |

Pharmacological Properties

This compound exhibits potent and specific inhibitory activity against ALK and IGF-1R, leading to downstream effects on cancer cell proliferation and survival.[1][2]

| Property | Description |

| Target(s) | Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF-1R) |

| Mechanism of Action | Orally bioavailable dual inhibitor of ALK and IGF-1R.[3] It inhibits the ALK-mediated PI3K/AKT/mTOR signaling pathway and also perturbs ERK and STAT3 signaling.[1][4] This leads to the induction of apoptosis and autophagy in cancer cells.[4] |

| Potency | Ki of 0.75 nM for ALK.[3] Effective against wild-type ALK and crizotinib-resistant mutations such as L1196M.[1] |

| Therapeutic Area | Oncology |

| Clinical Applications | Investigated for the treatment of non-small cell lung cancer (NSCLC) and neuroblastoma, particularly in cases that have developed resistance to crizotinib.[1][5] It has shown efficacy in preclinical models of neuroblastoma with both wild-type and mutated ALK.[5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously blocking the ALK and IGF-1R signaling pathways. This dual inhibition is crucial for overcoming resistance mechanisms that can arise from the activation of alternative signaling routes.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Neuroblastoma (NB) cell lines (e.g., IMR-32, NGP, SH-SY5Y, SK-N-AS)[1]

-

96-well clear-bottom plates

-

RPMI 1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Replace the medium with fresh medium containing increasing concentrations of this compound.

-

Incubate the plates at 37°C for 72 hours.[1]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1 hour at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to analyze the effect of this compound on protein expression and phosphorylation in the ALK signaling pathway.

Materials:

-

NB cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-cleaved Caspase-3, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.[1]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

NB cell lines (e.g., SH-SY5Y, NGP)[1]

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically implant NB cells into the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control daily via i.p. injection for a specified period (e.g., 21 days).[1]

-

Monitor tumor volume by caliper measurements at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The detailed chemical and pharmacological data, coupled with the outlined experimental protocols, should serve as a valuable resource for scientists working on novel cancer therapeutics.

References

- 1. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. physiology.elte.hu [physiology.elte.hu]

- 5. researchgate.net [researchgate.net]

Target Validation of AZD-3463 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of AZD-3463, a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). This compound has demonstrated significant preclinical activity in various cancer cell lines, particularly those harboring ALK alterations and those with resistance to first-generation ALK inhibitors like crizotinib. This document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of ALK and IGF-1R kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. The dual targeting of both ALK and IGF-1R is a key characteristic, as IGF-1R signaling can be a mechanism of acquired resistance to single-agent ALK inhibition. The primary downstream pathway affected is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.[1] Inhibition of this pathway by this compound leads to the induction of both apoptosis (programmed cell death) and autophagy.[2]

Quantitative Data Summary

The following tables summarize the in vitro potency and anti-proliferative activity of this compound across various cancer cell lines.

Table 1: Kinase Inhibitory Potency of this compound

| Target | Parameter | Value |

| ALK | Ki | 0.75 nM[2] |

| IGF-1R | Ki | 0.75 nM[3] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Neuroblastoma Cell Lines

| Cell Line | ALK Status | IC50 (µM) |

| IMR-32 | Wild Type | 2.802[2] |

| NGP | Wild Type | 14.55[2] |

| NB-19 | Not Specified | 11.94[2] |

| SH-SY5Y | F1174L Mutant | 1.745[2] |

| SK-N-AS | Wild Type | 21.34[2] |

| LA-N-6 | D1091N Mutant | 16.49[2] |

Table 3: Anti-proliferative Activity of this compound in Other Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status |

| DEL | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion[3] |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion[3] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD |

| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD |

| MDA-MB-231BO | Breast Cancer | Not Specified |

Note: Specific IC50 values for the cell lines in Table 3 were not consistently available in the provided search results, but this compound demonstrated potent anti-proliferative activity in these models.[2][4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the target validation of this compound.

Caption: this compound inhibits ALK and IGF-1R, blocking downstream signaling pathways like PI3K/AKT/mTOR.

Caption: A typical experimental workflow for the preclinical validation of this compound in cancer cell lines.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the target validation of this compound, based on common laboratory practices and information from the search results.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., SH-SY5Y, H3122)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in protein expression and phosphorylation, demonstrating target engagement and downstream pathway inhibition.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-PARP, anti-Caspase-3, anti-LC3A/B, anti-β-Actin)[5]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4 hours).[5][2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. β-Actin is commonly used as a loading control.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell lines (e.g., NGP, SH-SY5Y)[5]

-

Matrigel (optional)

-

This compound formulation for injection (e.g., in DMSO, PEG300, Tween-80, and saline)[2]

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank or target organ of the mice.[5]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg, intraperitoneal injection, once daily) or vehicle control to the respective groups.[2]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width2).

-

Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting).[5]

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.

Conclusion